Isopropyl 2-methyl-5-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Isopropyl 2-methyl-5-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate” is a complex organic compound. Its molecular formula is C20H20N2O7S, with an average mass of 432.447 Da .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given its size and the variety of functional groups present. It would likely involve a benzofuran ring, a nitrophenyl group, and an isopropyl carboxylate group .Scientific Research Applications
Synthesis of Optically Active Compounds
Optically active syn-α-amidoalkylphenyl sulfones, which could be structurally related to or synthesized from compounds similar to Isopropyl 2-methyl-5-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate, have been prepared from chiral aldehydes using benzenesulfinic acid. These compounds are crucial for developing biologically active compounds and serve as important building blocks in the preparation of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters (Foresti, Palmieri, Petrini, & Profeta, 2003).
Mechanistic Studies in Organic Synthesis
Mechanistic studies have shown that electrophilic nitropyridines, closely related to the core structure of the specified compound, react with sulfonyl-stabilized carbanions through a vicarious nucleophilic substitution mechanism. This process includes the formation of a Meisenheimer-type adduct followed by β-elimination, which is critical for understanding the behavior of similar compounds in synthetic pathways (Antoniak & Barbasiewicz, 2022).
Development of Novel Nucleoside Analogues
A novel class of nucleoside analogues, where a phenyl sulfonyl methylene group is attached to the 1′-carbon atom of P-D-ribofuranose, has been developed. This method potentially allows for the introduction of various functional groups, including those similar to the isopropyl and methyl groups found in the compound of interest. This approach is significant for nucleic acid research and the development of antisense therapeutic agents (Alzérreca, 2003).
Exploration of Fluorescent Molecular Thermometers
Research into polymers showing temperature-induced phase transitions, labeled with polarity-responsive benzofurazans, has led to the development of sensitive fluorescent molecular thermometers. These thermometers, incorporating structures similar to benzofuran derivatives, demonstrate the potential of such compounds in designing materials with novel properties (Uchiyama, Matsumura, de Silva, & Iwai, 2003).
properties
IUPAC Name |
propan-2-yl 2-methyl-5-[(2-methyl-5-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7S/c1-11(2)28-20(23)19-13(4)29-17-8-6-14(9-16(17)19)21-30(26,27)18-10-15(22(24)25)7-5-12(18)3/h5-11,21H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNAIEPMZTWGNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.